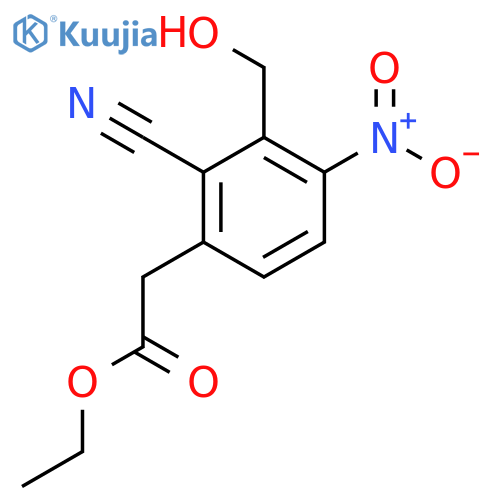Cas no 1805495-67-3 (Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate)

Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate
-
- インチ: 1S/C12H12N2O5/c1-2-19-12(16)5-8-3-4-11(14(17)18)10(7-15)9(8)6-13/h3-4,15H,2,5,7H2,1H3
- InChIKey: AKXPKDITBKRSSB-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C=CC(=C(CO)C=1C#N)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 383
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 116
Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023007-1g |
Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate |
1805495-67-3 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate 関連文献
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
5. Book reviews
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetateに関する追加情報
Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate: A Comprehensive Overview
Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate, identified by the CAS number 1805495-67-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, often referred to as Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate, is characterized by its unique structure, which includes a nitro group, a cyano group, and a hydroxymethyl group attached to a phenyl ring. These functional groups contribute to its versatile reactivity and make it an interesting subject for both academic and industrial research.
The molecular structure of Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate is composed of a phenyl ring with three substituents: a nitro group at the para position, a cyano group at the ortho position, and a hydroxymethyl group at the meta position. The ethoxy group attached to the acetyl ester further enhances the compound's solubility and stability under certain conditions. This arrangement of functional groups creates a highly reactive molecule that can participate in various chemical reactions, including nucleophilic substitutions, reductions, and oxidations.
Recent studies have highlighted the potential of Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate in the synthesis of bioactive compounds. Researchers have explored its role as an intermediate in the production of pharmaceutical agents, particularly in the development of anti-inflammatory and anti-cancer drugs. The nitro group, known for its strong electron-withdrawing properties, plays a crucial role in modulating the electronic environment of the molecule, making it an ideal candidate for redox reactions.
In addition to its pharmaceutical applications, Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate has shown promise in materials science. Its ability to form stable ester linkages makes it a valuable component in the synthesis of polymers and advanced materials. Recent advancements in green chemistry have also led to the exploration of this compound as a sustainable alternative in industrial processes, reducing reliance on hazardous chemicals.
The physical properties of Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate are equally intriguing. Its melting point and boiling point are significantly influenced by the presence of polar functional groups, which enhance intermolecular hydrogen bonding. This makes it suitable for use in high-performance liquid chromatography (HPLC) applications, where precise control over physical properties is essential.
From an environmental standpoint, researchers have investigated the biodegradability and toxicity of Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate. Studies suggest that under controlled conditions, the compound exhibits moderate biodegradability, making it less harmful to aquatic ecosystems compared to other synthetic chemicals. However, further research is required to fully understand its long-term environmental impact.
In conclusion, Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate, with its unique structure and versatile functional groups, continues to be a focal point in both academic and industrial research. Its potential applications span across pharmaceuticals, materials science, and green chemistry, making it a compound of significant interest for future innovations.
1805495-67-3 (Ethyl 2-cyano-3-hydroxymethyl-4-nitrophenylacetate) 関連製品
- 1804063-27-1(Methyl 3-bromo-2-(2-oxopropyl)benzoate)
- 1214351-87-7(2-Methyl-3-(trifluoromethyl)mandelic acid)
- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)
- 14860-89-0(2-3-(propan-2-yl)phenylpropan-2-ol)
- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)
- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)
- 16510-28-4(1-Chloro-4-(cyclopropylmethyl)benzene)
- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)
- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)
- 2137614-16-3(2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)